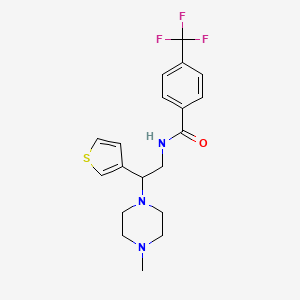![molecular formula C20H15NO4S2 B2718204 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2177366-28-6](/img/structure/B2718204.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . It also contains a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bithiophene and chromene moieties. The bithiophene could be synthesized via cross-coupling reactions starting from 2-halothiophenes . The chromene structure could be synthesized via a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The bithiophene and chromene moieties could potentially undergo a variety of reactions. For example, the thiophene rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
This compound has potential applications as a fluorescent chemosensor. Its structure, which includes bithiophene and chromene moieties, can be utilized to detect various ions and molecules through fluorescence emission. This makes it useful in environmental monitoring and biochemical assays .
Organic Electronics
The compound’s bithiophene component is known for its excellent electronic properties. It can be used in the development of organic field-effect transistors (OFETs) and other organic electronic devices. These applications are crucial for advancing flexible and wearable electronics .
Photodynamic Therapy (PDT)
Due to its chromene structure, this compound can be explored for use in photodynamic therapy, a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT .
Antioxidant Activity
The hydroxyethyl group in the compound can contribute to its antioxidant properties. This makes it a potential candidate for research in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases .
Antimicrobial Agents
The unique structure of this compound allows it to interact with microbial cell membranes, potentially leading to the development of new antimicrobial agents. This is particularly important in the fight against antibiotic-resistant bacteria .
Molecular Probes
The compound can be used as a molecular probe in biological research. Its fluorescent properties enable it to be used in imaging techniques to study cellular processes and molecular interactions in real-time .
Solar Cell Materials
The bithiophene moiety in the compound can be utilized in the development of organic photovoltaic materials. These materials are essential for creating more efficient and cost-effective solar cells .
Drug Delivery Systems
The compound’s ability to form stable complexes with various drugs can be explored for use in drug delivery systems. This can enhance the solubility, stability, and bioavailability of therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug. Alternatively, if it has interesting optical or electronic properties, it could be used in the development of new materials .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-14-9-17(25-16-4-2-1-3-13(14)16)20(24)21-10-15(23)19-6-5-18(27-19)12-7-8-26-11-12/h1-9,11,15,23H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCSPPBLJUWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

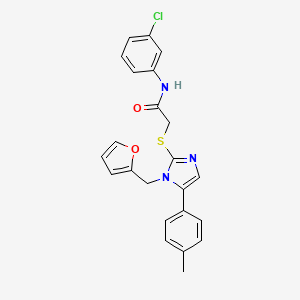
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

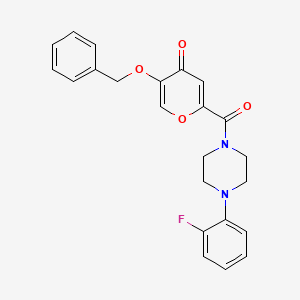

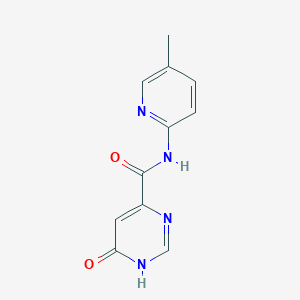
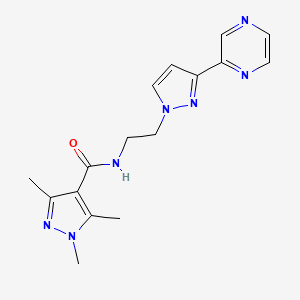


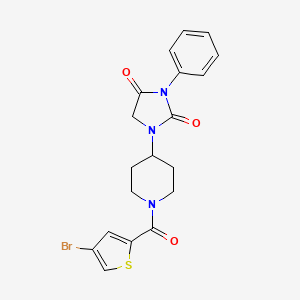


![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)
